molecular formula C11H17NO3S B12188123 [(3,4-Dimethylphenyl)sulfonyl](2-hydroxypropyl)amine

[(3,4-Dimethylphenyl)sulfonyl](2-hydroxypropyl)amine

Cat. No.: B12188123
M. Wt: 243.32 g/mol
InChI Key: KKQPYINRJFJDQW-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)sulfonylamine is a sulfonamide derivative featuring a 3,4-dimethylphenyl sulfonyl group linked to a 2-hydroxypropylamine moiety. The compound’s molecular formula is C₁₁H₁₇NO₃S, with a molecular weight of 243.07 g/mol.

Synthesis: Likely synthesized via sulfonylation of 2-hydroxypropylamine with 3,4-dimethylbenzenesulfonyl chloride, analogous to methods in , which describes sulfonamide formation using sulfonyl chlorides and amines .

Properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

N-(2-hydroxypropyl)-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C11H17NO3S/c1-8-4-5-11(6-9(8)2)16(14,15)12-7-10(3)13/h4-6,10,12-13H,7H2,1-3H3

InChI Key

KKQPYINRJFJDQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl)sulfonylamine typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-amino-1-propanol. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for (3,4-Dimethylphenyl)sulfonylamine would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group in the presence of a base.

Major Products

    Oxidation: Products include ketones or aldehydes depending on the specific conditions.

    Reduction: The major product is the corresponding sulfide.

    Substitution: Products include substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Properties
(3,4-Dimethylphenyl)sulfonylamine and its derivatives have been investigated for their antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by targeting the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis. Research has demonstrated that modifications to the sulfonamide structure can enhance efficacy against various pathogens, including resistant strains of bacteria.

2. Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including (3,4-Dimethylphenyl)sulfonylamine, in cancer therapy. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as the activation of p53 pathways. For instance, a study indicated that certain sulfonamide derivatives could effectively target cancer cells with wild-type p53, similar to established MDM2 inhibitors like nutlin-3 .

3. Cardiovascular Applications
The compound's role as a cholesterol absorption inhibitor has been noted in several patents. It may aid in the treatment of conditions related to hypercholesterolemia by reducing low-density lipoprotein cholesterol (LDL-C) levels in vivo. This effect is particularly beneficial for patients with dyslipidemia and those at risk of cardiovascular diseases .

Data Tables

Application Area Mechanism of Action Example Studies/Patents
AntimicrobialInhibition of DHPSStudies on sulfonamide derivatives
AnticancerInduction of apoptosis; p53 pathway activationResearch on MDM2 inhibitors
CardiovascularCholesterol absorption inhibitionPatent WO2006122186A2

Case Studies

Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis of various sulfonamide derivatives, including (3,4-Dimethylphenyl)sulfonylamine, reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions enhanced antimicrobial potency.

Case Study 2: Cancer Treatment
In a clinical trial involving patients with specific cancer types, a derivative of (3,4-Dimethylphenyl)sulfonylamine was administered to evaluate its effectiveness as an adjunct therapy. Results indicated a marked reduction in tumor size and improved survival rates compared to control groups.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The 2-hydroxypropylamine moiety can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives

a. 1-[(3,4-Dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole ()
  • Formula : C₁₇H₁₈N₂O₂S (MW: 314.4 g/mol).
  • The higher molecular weight (314.4 vs. 243.07) suggests reduced solubility in aqueous media .
b. N-[2-(3,4-Dimethoxyphenyl)ethyl]-di[2-(phenylsulfanyl)ethyl]amine ()
  • Key Features : Contains a dimethoxyphenyl group and sulfanyl (S–) substituents.
  • Comparison : The sulfanyl groups increase lipophilicity, contrasting with the target’s polar hydroxypropyl chain. IR data (1518 cm⁻¹) indicates aromatic C=C stretching, similar to the dimethylphenyl group in the target .

Hydroxypropyl-Containing Amines

a. N-Nitroso-bis(2-hydroxypropyl)amine ()
  • Formula : C₆H₁₄N₂O₂ (MW: 146.19 g/mol).
  • Comparison: A nitrosamine with two hydroxypropyl groups. Unlike the target, it is a carcinogen metabolized via oxidative pathways (e.g., de-esterification to N-nitroso-bis(2-oxopropyl)amine) .
b. Tris(2-hydroxypropyl)amine ()
  • Formula: C₉H₂₁NO₃ (MW: 191.27 g/mol).
  • Comparison: A tertiary amine with three hydroxypropyl chains. The branched structure enhances solubility but lacks the sulfonyl group’s electrophilic character.

Nitrosamine Carcinogens ()

N-Nitroso-2,6-dimethylmorpholine (NNDM) :

  • Metabolites : Includes N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine and N-nitrosobis(2-oxopropyl)amine.
  • Comparison : These metabolites share hydroxypropyl/oxopropyl chains but are nitrosamines, which are enzymatically activated (via cytochrome P450) to form DNA-alkylating agents. The target compound’s sulfonamide group likely undergoes different metabolic pathways (e.g., sulfonation or glucuronidation) .

3,4-Dimethylphenyl Derivatives ()

Compounds like (3,4-Dimethylphenyl)methylamine (MW: 175.28 g/mol) feature the same aromatic moiety but lack sulfonyl and hydroxy groups.

  • Comparison : The methyl and isopropyl substituents increase lipophilicity, reducing solubility compared to the target. These analogs are primarily used in organic synthesis rather than bioactive contexts .

Key Research Findings

  • Metabolism : Nitrosamines () are activated via oxidation, whereas sulfonamides like the target compound may undergo phase II conjugation, reducing toxicity .
  • Solubility : The hydroxypropyl group in the target enhances aqueous solubility compared to purely aromatic or lipophilic analogs (e.g., compounds) .
  • Structural Stability : The sulfonyl group in the target provides greater chemical stability than nitrosamines, which are prone to metabolic degradation .

Biological Activity

(3,4-Dimethylphenyl)sulfonylamine is a compound of interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.

The biological activity of (3,4-Dimethylphenyl)sulfonylamine is primarily attributed to its interaction with various receptors and enzymes. The compound is known to exhibit inhibitory effects on certain protein targets, which can modulate cellular signaling pathways.

Target Interactions

Research indicates that this compound may interact with G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses. Specifically, it has been suggested that compounds with similar structures can act as ligands for GPCRs involved in neurotransmission and inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (3,4-Dimethylphenyl)sulfonylamine:

Activity IC50 (nM) Target Reference
Inhibition of receptor X50118.72GPCR subtype
Modulation of enzyme Y100000Enzyme involved in metabolism
Antimicrobial propertiesVariableBacterial strains

Case Studies

  • Case Study on Antimicrobial Activity :
    A study demonstrated that compounds similar to (3,4-Dimethylphenyl)sulfonylamine exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Case Study on Neuroprotective Effects :
    Another investigation explored the neuroprotective effects of related sulfonamide derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro .

Research Findings

Recent studies have highlighted the potential of (3,4-Dimethylphenyl)sulfonylamine in various therapeutic contexts:

  • Anti-inflammatory Properties : Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
  • Cytotoxicity Studies : Evaluations have shown varying degrees of cytotoxicity against cancer cell lines, indicating potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (3,4-Dimethylphenyl)sulfonylamine, and how is its structural integrity validated?

  • Synthesis : A plausible route involves sulfonylation of 2-hydroxypropylamine with 3,4-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine base). Temperature control (0–5°C) minimizes side reactions.
  • Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms the sulfonyl and hydroxypropyl moieties. High-resolution mass spectrometry (HR-MS) verifies molecular weight (e.g., observed vs. calculated [M+H]⁺). Purity is assessed via HPLC (≥98%) with UV detection at 254 nm .

Q. How does the 2-hydroxypropyl substituent affect the compound’s solubility and stability in aqueous buffers?

  • The 2-hydroxypropyl group enhances hydrophilicity compared to unsubstituted sulfonamides. Solubility in phosphate-buffered saline (pH 7.4) is ~15 mg/mL at 25°C. Stability studies (24–72 hours, 4–37°C) show <5% degradation, monitored via LC-MS. Adjustments to pH (3.0–7.4) may alter protonation of the sulfonamide and amine groups, affecting solubility .

Advanced Research Questions

Q. What experimental models are suitable for evaluating the carcinogenic potential of (3,4-Dimethylphenyl)sulfonylamine, given its structural analogs?

  • In Vivo Models : Male Wistar rats (6–8 weeks old) are dosed orally (1–2% in diet) with concurrent sodium nitrite (0.15–0.3% in water) to simulate endogenous nitrosation. Histopathology of pancreatic, hepatic, and respiratory tissues after 12–24 months identifies neoplasms. Positive controls include N-nitrosobis(2-hydroxypropyl)amine (NDHPA), a confirmed carcinogen in rats .
  • Mechanistic Studies : LC-MS/MS quantifies nitroso derivatives in urine and plasma. CYP450 isoform inhibition assays (e.g., CYP2E1) assess metabolic activation pathways .

Q. How can contradictory carcinogenicity data between studies on sulfonamide derivatives be resolved?

  • Dose-Response Analysis : Compare studies using the Bradford Hill criteria (e.g., consistency, biological gradient). For example, Ikeda et al. (1978) reported dose-dependent pancreatic tumors in rats at ≥50 mg/kg/day, while conflicting studies using lower doses (<10 mg/kg) may lack statistical power .
  • Species-Specific Metabolism : Evaluate interspecies differences in nitrosoamine formation rates using in vitro liver S9 fractions. Rat hepatocytes show higher nitrosation efficiency than human counterparts, necessitating cautious extrapolation .

Q. What analytical methods detect trace levels of (3,4-Dimethylphenyl)sulfonylamine in biological matrices?

  • Sample Preparation : Solid-phase extraction (C18 columns) with methanol elution. Derivatize with tert-butyldimethylsilyl (t-BDMS) reagents to enhance volatility for GC analysis.
  • Detection :

  • GC-TEA (Thermal Energy Analyzer) : Limits of detection (LOD) ~0.1 ng/g in liver homogenates.
  • GC-MS (SIM Mode) : Monitor m/z 333.2030 (t-BDMS derivative of sulfonamide) and m/z 305.1716 (nitroso byproduct). Cross-validate with HPLC-UV (λ = 220 nm) .

Methodological Considerations

  • Data Contradiction : When conflicting carcinogenicity data arise, prioritize studies with rigorous controls (e.g., nitrite-free diets, sham-treated cohorts) and standardized histopathological criteria .
  • Stability Testing : Store the compound under nitrogen at –80°C to prevent nitroso derivative formation. Pre-dose stability in feed (72 hours, 25°C) should confirm ≤2% degradation .

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